N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(2,4-Difluorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic amide derivative featuring a piperidine core substituted with a 4-fluoro-2-methylbenzenesulfonyl group and an ethanediamide linker to a 2,4-difluorophenyl moiety. Its structure integrates fluorinated aromatic systems and a sulfonamide-piperidine scaffold, which are common in pharmaceuticals targeting central nervous system (CNS) receptors or enzymes requiring lipophilic interactions .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4S/c1-14-12-15(23)6-8-20(14)33(31,32)28-11-3-2-4-17(28)9-10-26-21(29)22(30)27-19-7-5-16(24)13-18(19)25/h5-8,12-13,17H,2-4,9-11H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXHITREBKTLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including the reaction of appropriate amines with cyclic ketones or aldehydes . The fluorinated aromatic rings are introduced through nucleophilic aromatic substitution reactions, often using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations .
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The piperidine ring can also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-Based Sulfonamides
N'-[2-[1-(4-Fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide (CAS 898461-61-5)
- Key Differences: The ethanediamide linker in the target compound is substituted with a 2,4-difluorophenyl group, whereas this analog has an N-methyloxamide terminus.
- Implications :
N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide (2’-Fluoro ortho-fluorofentanyl)
- Key Differences :
- The target compound uses an ethanediamide linker, while this fentanyl derivative employs a propionamide backbone with a 4-piperidinyl group.
- Fluorine substituents are positioned on phenethyl and phenyl groups rather than the sulfonyl aromatic ring.
- Implications :
Piperazine and Benzodioxole Derivatives
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide (CAS 877633-04-0)
- Key Differences :
- Replaces the sulfonyl-piperidine with a piperazine ring and furan moiety.
- The 4-methoxyphenylmethyl group introduces polar methoxy interactions absent in the target compound.
- Implications :
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide (CAS 896347-23-2)
Heterocyclic Ethanediamides
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)oxalamide
- Key Differences :
- Replaces the sulfonyl-piperidine with a thiazolo-triazol heterocycle.
- The 4-methoxyphenyl group increases electron-donating capacity compared to 2,4-difluorophenyl.
- Implications :
N-[2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]oxalamide
Physicochemical and Pharmacological Data
Table 1. Structural and Property Comparison
*Estimated using computational tools (e.g., ChemAxon).
Research Findings and Implications
- Metabolic Stability: The 4-fluoro-2-methylbenzenesulfonyl group in the target compound likely enhances resistance to cytochrome P450 oxidation compared to non-fluorinated analogs .
- Receptor Specificity : Ethanediamide-linked compounds show reduced opioid receptor binding compared to propionamide-based fentanyl derivatives, suggesting safer pharmacological profiles .
- Solubility Challenges : The target compound’s high logP (~3.8) indicates lipophilicity, which may limit aqueous solubility but improve blood-brain barrier penetration .
Biological Activity
N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Fluorinated aromatic rings : Enhancing lipophilicity and biological activity.
- Piperidine moiety : Contributing to its pharmacological properties.
- Ethanediamide backbone : Providing stability and facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms is known to enhance binding affinity and selectivity, which may lead to improved pharmacokinetic properties. Specific mechanisms include:
- Enzyme inhibition : Potentially acting as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor modulation : Binding to receptors may alter signal transduction pathways.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in various biological assays. Below is a summary of key findings:
| Study | Target | IC50 Value (μM) | Effect |
|---|---|---|---|
| HDAC3 | 0.095 | Potent inhibition | |
| Tumor cells (HepG2) | 1.30 | Antiproliferative activity | |
| Cholinesterases | Similar to tacrine | Enzyme inhibition |
Case Studies
- HDAC Inhibition : A study reported that derivatives of similar compounds exhibited selective inhibition of HDAC3, suggesting that this compound may also possess this activity. The IC50 value of 95.48 nM indicates strong inhibitory potential against HDAC3, which is significant in cancer therapy .
- Antitumor Activity : In vitro assays using HepG2 liver cancer cells revealed an IC50 of 1.30 μM, demonstrating substantial antiproliferative effects compared to traditional chemotherapeutics . This suggests potential utility in oncology.
- Cholinesterase Inhibition : Compounds related to this structure have shown promising activity against acetylcholinesterase and butyrylcholinesterase, indicating a possible role in neurodegenerative disease treatment .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound's lipophilicity may enhance gastrointestinal absorption.
- Metabolism : Fluorinated compounds often undergo metabolic transformations that can affect their efficacy and safety profile.
- Toxicity : Preliminary toxicity studies are essential to assess safety for potential clinical applications.
Q & A
Q. Methodology :
- Computational Docking : Compare binding poses of analogs to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
- Pharmacokinetic Profiling : Assess logP and metabolic stability to explain discrepancies in cellular assays .
Advanced: How should researchers address contradictions in reported enzymatic inhibition mechanisms?
Answer:
Contradictions may arise from:
- Assay Conditions : Variations in pH or ionic strength affecting sulfonyl group ionization .
- Off-Target Effects : Use siRNA knockdown or isoform-selective inhibitors to confirm target specificity .
- Structural Dynamics : Molecular dynamics simulations (10–100 ns) to compare ligand-induced conformational changes .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Glide to model binding to enzymes (e.g., kinases) using the sulfonyl group as an anchor .
- QSAR Modeling : Train models on analogs’ electronic parameters (Hammett σ) to predict activity .
- ADMET Prediction : SwissADME or pkCSM to optimize solubility (>50 μg/mL) and reduce hepatotoxicity risk .
Advanced: What methodologies elucidate the compound’s mechanism of action in neurological pathways?
Answer:
- Receptor Binding Assays : Radioligand displacement (e.g., [3H]-ligand competition) to quantify affinity for serotonin/dopamine receptors .
- Calcium Imaging : FLIPR assays to measure intracellular Ca2+ flux in neuronal cells .
- Transcriptomics : RNA-seq to identify downstream gene regulation (e.g., CREB phosphorylation pathways) .
Basic: How can researchers mitigate purity challenges during synthesis?
Answer:
- By-Product Removal : Gradient HPLC (10–90% acetonitrile) separates unreacted sulfonyl chloride intermediates .
- Crystallization Optimization : Ethanol/water mixtures yield high-purity crystals (melting point 180–185°C) .
- In-Process Controls : Mid-IR spectroscopy monitors intermediate purity before proceeding to subsequent steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
